Product packaging for 3-Amino-5-propylpyrazine-2-carbonitrile(Cat. No.:)

3-Amino-5-propylpyrazine-2-carbonitrile

Cat. No.: B8726303
M. Wt: 162.19 g/mol
InChI Key: RROKBUMJWDPWMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Table 3: Summary of Strategies for Introducing Substituents

Strategy Reaction Type Reagents/Conditions Resulting Functional Group
Amino Group Mod. Amidation Carboxylic acid, CDI, DMSO N-substituted amide
Ring Functionalization Halogenation -> Suzuki Coupling 1. Diazotization/Sandmeyer 2. Arylboronic acid, Pd catalyst, base Aryl group

These advanced strategies bypass the inherent limitations of electrophilic substitution and provide robust pathways for the synthesis of a diverse library of derivatives based on the 3-amino-5-propylpyrazine-2-carbonitrile core.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4 B8726303 3-Amino-5-propylpyrazine-2-carbonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

3-amino-5-propylpyrazine-2-carbonitrile

InChI

InChI=1S/C8H10N4/c1-2-3-6-5-11-7(4-9)8(10)12-6/h5H,2-3H2,1H3,(H2,10,12)

InChI Key

RROKBUMJWDPWMX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN=C(C(=N1)N)C#N

Origin of Product

United States

Functionalization of the Amino Group:the Exocyclic Amino Group is a Prime Site for Derivatization. It Can Readily Undergo a Variety of Reactions Common to Anilines.

Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like CDI) can form amide derivatives. This has been used to synthesize various N-substituted 3-aminopyrazine-2-carboxamides. nih.gov

Alkylation: The amino group can be alkylated, although controlling the degree of alkylation can be challenging.

Diazotization: While potentially complex in aza-heterocycles, diazotization of the amino group to form a diazonium salt could, in principle, allow for its replacement with a wide range of substituents (e.g., halogens via Sandmeyer reaction).

Metalation and Cross Coupling Reactions:a Powerful Strategy for Functionalizing Electron Deficient Heterocycles is Through Metalation Followed by Quenching with an Electrophile.

Directed ortho-Metalation (DoM): While less common for pyrazines than for other heterocycles, it's conceivable that a directed metalation group could be installed to functionalize the C-6 position.

Halogenation and Cross-Coupling: A more common and versatile approach is the introduction of a halogen atom onto the pyrazine (B50134) ring, which can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). rsc.org This allows for the introduction of aryl, alkyl, and alkynyl groups. The initial halogenation would likely proceed via a nucleophilic or radical pathway rather than an electrophilic one. For instance, a Sandmeyer-type reaction on a diazotized precursor could install a bromine or chlorine atom.

Reaction Mechanisms in 3 Amino 5 Propylpyrazine 2 Carbonitrile Chemistry

Mechanistic Studies of Pyrazine (B50134) Ring Formation

The construction of the core pyrazine heterocycle can be achieved through several mechanistic pathways, with condensation reactions being the most fundamental.

One of the most common and historically significant routes to pyrazine rings is the self-condensation of α-aminocarbonyl compounds. researchgate.netresearchgate.net This pathway is central to pyrazine formation in both laboratory synthesis and natural processes, such as the Maillard reaction in food chemistry. researchgate.net

The mechanism proceeds through several key steps:

Dimerization: Two molecules of an α-aminocarbonyl compound react to form a dihydropyrazine (B8608421) intermediate. This typically involves the nucleophilic attack of the amino group of one molecule on the carbonyl carbon of a second molecule, followed by cyclization. biosynce.com

Aromatization: The resulting dihydropyrazine intermediate then undergoes an oxidation reaction to yield the stable aromatic pyrazine ring. researchgate.net This aromatization step can occur via oxidation by air or through the elimination of a side-chain group. researchgate.net

For an unsymmetrically substituted pyrazine like 3-Amino-5-propylpyrazine-2-carbonitrile, the condensation would involve two different α-aminocarbonyl precursors. The thermal degradation of amino acids such as serine and threonine can generate the necessary α-aminocarbonyl intermediates for pyrazine formation. nih.gov Mechanistically, this involves decarbonylation followed by dehydration to produce the reactive intermediates that subsequently dimerize and aromatize. nih.gov

Table 1: Key Steps in Self-Condensation Pathway for Pyrazine Formation

StepDescriptionMechanistic Role
Intermediate Formation Generation of α-aminocarbonyl compounds, often from amino acids or through Strecker degradation. researchgate.netnih.govProvides the essential building blocks for the pyrazine ring.
Dimerization & Cyclization Nucleophilic attack and condensation of two α-aminocarbonyl molecules. biosynce.comForms the initial non-aromatic dihydropyrazine ring structure.
Aromatization Oxidation or elimination reaction to form the stable aromatic pyrazine ring. researchgate.netProvides the thermodynamic driving force for the final product formation.

While less common for initial ring formation, the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism is a significant pathway in the chemistry of N-heterocycles, including pyrazines. thieme-connect.dewikipedia.org It typically occurs during nucleophilic substitution reactions where it competes with the standard addition-elimination (SNAr) pathway. thieme-connect.de The ANRORC mechanism can lead to the formation of pyrazines from other heterocyclic systems or result in substituent scrambling on a pre-existing pyrazine ring.

The mechanism is defined by three distinct steps:

Addition of the Nucleophile: A nucleophile adds to an electrophilic carbon atom of the heterocyclic ring.

Ring Opening: The heterocyclic ring cleaves, typically between a nitrogen atom and the carbon bearing the nucleophile, to form a reactive, open-chain intermediate.

Ring Closure: The intermediate re-cyclizes to form a new heterocyclic ring. If a different atom from the intermediate is involved in the closure, a rearranged product is formed.

This pathway has been extensively studied in pyrimidines, which are structurally related to pyrazines, particularly in reactions with strong nucleophiles like metal amides. wikipedia.org Evidence for the ANRORC mechanism often comes from isotope labeling studies, which can demonstrate the exchange of ring atoms with external reagents. wikipedia.org

Mechanisms of Substituent Introduction and Transformation

Once the pyrazine ring is formed, its substituents can be introduced or modified through various mechanistic routes. The electron-deficient nature of the pyrazine ring makes it particularly susceptible to nucleophilic attack.

The introduction of nucleophiles onto the pyrazine ring is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, typically using a halopyrazine as the starting material. thieme-connect.dewikipedia.org The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activates it towards nucleophilic attack. openstax.org This effect is further enhanced by the presence of other electron-withdrawing groups, such as the nitrile group in a precursor to this compound.

The SNAr mechanism is a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen). This step is typically rate-determining and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. openstax.orgchemistrysteps.com The negative charge is delocalized over the ring and, importantly, onto the ring nitrogen atoms, which provides significant stabilization. masterorganicchemistry.com

Elimination: The leaving group is expelled from the Meisenheimer complex, and the aromaticity of the pyrazine ring is restored. chemistrysteps.com

Halopyrazines are generally more reactive towards nucleophilic substitution than the corresponding halopyridines. thieme-connect.de The reaction rate is influenced by the nature of the leaving group, with fluoride (B91410) often being the most reactive due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to. chemistrysteps.commasterorganicchemistry.com

Table 2: Comparison of SNAr and ANRORC Mechanisms in Pyrazine Chemistry

FeatureSNAr (Addition-Elimination)ANRORC Mechanism
Intermediate Meisenheimer Complex (resonance-stabilized carbanion)Open-chain intermediate
Ring Integrity The heterocyclic ring remains intact throughout the reaction.The ring is opened and then re-closed.
Outcome Direct substitution of a leaving group by a nucleophile at the same position.Can lead to substitution at an unexpected position or incorporation of atoms from the nucleophile into the ring.
Common Conditions Broad range of nucleophiles; activated by electron-withdrawing groups.Often observed with strong nucleophiles like sodium amide.

The introduction of the amino group to form this compound would likely proceed via the amination of a corresponding halopyrazine. This transformation can follow several mechanistic pathways.

Direct SNAr Amination: This involves reacting a chloropyrazine derivative with ammonia (B1221849) or an amine nucleophile. The reaction follows the SNAr mechanism described above. In some cases, transition-metal-free SNAr reactions can be facilitated in water with the presence of reagents like potassium fluoride (KF). researchgate.net

Palladium-Catalyzed Amination: Modern synthetic methods often employ transition-metal catalysis, such as the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed cross-coupling of an aryl halide (the chloropyrazine) with an amine. The catalytic cycle involves oxidative addition, coordination of the amine, and reductive elimination to form the C-N bond. This method is highly efficient and works for a wide range of secondary amines. organic-chemistry.org

Chichibabin Reaction: While a classic reaction for pyridines, the Chichibabin reaction can also be applied to pyrazines. It involves the direct amination of the C-H bond using a strong nucleophile like sodium amide (NaNH₂). The mechanism involves nucleophilic addition to a C-H bond, followed by the elimination of a hydride ion. wikipedia.org

The nitrile (-C≡N) group is a versatile functional group that can be converted into several other moieties, and its reactivity is influenced by the attached pyrazine ring. researchgate.net The pyrazine ring's electron-withdrawing nature can enhance the electrophilicity of the nitrile carbon.

Common interconversion mechanisms include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first form an amide (e.g., 3-Amino-5-propylpyrazine-2-carboxamide) and then, upon further hydrolysis, a carboxylic acid. The mechanism involves the nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by proton transfers to form the amide.

Reduction: The nitrile group can be reduced to a primary amine (an aminomethyl group). This is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents, can add to the nitrile carbon to form an imine intermediate, which can then be hydrolyzed to a ketone. libretexts.org Studies on pyrazine-2,3-dicarbonitrile (B77751) have shown that the pyrazine ring system can promote the reactivity of the nitrile group toward nucleophilic attack compared to analogous benzene (B151609) systems like phthalonitrile. nih.govresearchgate.net

Table 3: Common Mechanistic Pathways for Nitrile Group Interconversion

ReactionReagentsIntermediateProduct
Hydrolysis (Acidic) H₃O⁺, heatProtonated nitrile, Imidic acidCarboxylic acid
Hydrolysis (Basic) NaOH, H₂O, heatImidate anionCarboxylate salt
Reduction 1. LiAlH₄ 2. H₂OIminyl anionPrimary amine
Grignard Reaction 1. R-MgBr 2. H₃O⁺Iminyl anionKetone

Spectroscopic Characterization Methodologies for 3 Amino 5 Propylpyrazine 2 Carbonitrile

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups and fingerprint region of a molecule. However, specific data for 3-Amino-5-propylpyrazine-2-carbonitrile is not available.

Fourier Transform Infrared (FTIR) Spectroscopy

No experimental or theoretical FTIR spectra for this compound have been reported in the surveyed literature. Therefore, a data table of vibrational frequencies and assignments cannot be provided.

Fourier Transform Raman (FT-Raman) Spectroscopy

Similarly, there is no available FT-Raman spectroscopic data for this compound in the public domain. A corresponding data table of Raman shifts and vibrational modes cannot be generated.

Potential Energy Distribution (PED) Analysis in Vibrational Assignments

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational modes. As no vibrational spectra (FTIR or FT-Raman) for this compound were found, no PED analysis has been performed or reported.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise molecular structure of a compound by providing information about the chemical environment of individual atoms. Despite its importance, specific ¹H and ¹³C NMR data for this compound are not documented in available scientific sources.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

There is no reported ¹H NMR spectrum or corresponding chemical shift data for this compound. Consequently, a data table detailing proton chemical shifts, multiplicities, coupling constants, and assignments cannot be compiled.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

No ¹³C NMR spectral data for this compound has been found in the literature. As a result, a data table of carbon-13 chemical shifts and their assignments for this specific molecule cannot be presented.

Application of the Gauge Independent Atomic Orbital (GIAO) Method for Chemical Shift Calculations

The Gauge-Independent Atomic Orbital (GIAO) method is a powerful quantum chemical approach used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. youtube.comq-chem.com This computational technique is crucial for confirming molecular structures by comparing theoretical chemical shifts with experimentally obtained NMR spectra. youtube.com The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in a molecule, which are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). youtube.com

The calculation is generally performed within the framework of Density Functional Theory (DFT), where a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) are chosen to solve the Schrödinger equation. For This compound , a GIAO-DFT calculation would yield predicted ¹H and ¹³C chemical shifts for each unique atom in the molecule.

Theoretical Research Findings: A comprehensive search of scientific literature did not yield any studies that have performed GIAO calculations specifically for This compound . However, the methodology is well-established for various heterocyclic compounds. Such a study would involve:

Optimization of the molecule's 3D geometry using a selected DFT method.

Calculation of the magnetic shielding tensors for each atom using the GIAO method.

Conversion of shielding tensors to chemical shifts (δ) using the equation: δ_sample = σ_ref - σ_sample, where σ is the isotropic shielding value.

A hypothetical data table of predicted chemical shifts would resemble the following:

Table 1: Hypothetical GIAO-DFT Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound No specific data is available in the searched literature. This table is for illustrative purposes only.

Atom PositionPredicted ¹³C Shift (ppm)Atom PositionPredicted ¹H Shift (ppm)
C2 (Carbonitrile)Data not availableH6 (Pyrazine ring)Data not available
C3 (Amino-bearing)Data not availableNH₂ ProtonsData not available
C5 (Propyl-bearing)Data not availablePropyl-CH₂ (alpha)Data not available
C6Data not availablePropyl-CH₂ (beta)Data not available
CN (Nitrile)Data not availablePropyl-CH₃ (gamma)Data not available

Electronic Spectroscopy and Associated Methodologies

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions between molecular orbitals. For aromatic and heterocyclic compounds like This compound , characteristic absorption bands arise from π → π* and n → π* transitions. The positions (λ_max) and intensities (molar absorptivity, ε) of these bands are sensitive to the molecular structure, substituent groups, and the solvent used.

Research Findings: No experimental UV-Vis absorption spectra specifically for This compound have been published in the reviewed literature. A typical analysis would involve dissolving the compound in a transparent solvent (like ethanol (B145695) or cyclohexane) and recording the spectrum. The presence of the pyrazine (B50134) ring, amino group, and nitrile group would be expected to produce distinct absorption maxima.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Property Analysis

TD-DFT is a computational method used to predict electronic absorption spectra by calculating the energies of excited states. nih.govmdpi.com It is the theoretical counterpart to experimental UV-Vis spectroscopy and is invaluable for assigning the nature of electronic transitions (e.g., identifying them as π → π* or charge-transfer events). arxiv.orgresearchgate.net The calculations provide information on excitation energies, oscillator strengths (which relate to absorption intensity), and the molecular orbitals involved in each transition.

Research Findings: Specific TD-DFT studies on This compound are absent from the scientific literature. A theoretical investigation would typically use a functional like B3LYP or CAM-B3LYP and an appropriate basis set. The analysis would yield data on the key electronic transitions, including the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) gap, which is fundamental to understanding the molecule's electronic behavior and reactivity.

Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound No specific data is available in the searched literature. This table is for illustrative purposes only.

TransitionCalculated Wavelength (λ_max, nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁Data not availableData not availableData not available
S₀ → S₂Data not availableData not availableData not available
S₀ → S₃Data not availableData not availableData not available

Mass Spectrometry Techniques for Compound Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net It is widely used for the identification, quantification, and structural elucidation of compounds in complex mixtures. For a compound like This compound , LC-MS would provide its retention time (from the LC) and its mass-to-charge ratio (m/z), which confirms the molecular weight. High-resolution mass spectrometry can provide the exact molecular formula.

Research Findings: While LC-MS is a standard method for analyzing heterocyclic and amino-containing compounds, no specific LC-MS data or methods developed for This compound were found. nih.govresearchgate.net A typical analysis would report the retention time under specific column and mobile phase conditions, along with the observed m/z for the protonated molecule [M+H]⁺ in positive ion mode.

High-Performance Liquid Chromatography (HPLC) with Detection

HPLC is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a mixture. sielc.com The separation is based on the compound's interaction with the stationary phase (column) and mobile phase. For This compound , a reversed-phase HPLC method (e.g., using a C18 column) would be typical. Detection is commonly performed using a UV detector set to a wavelength where the analyte absorbs strongly. The primary results from an HPLC analysis are the retention time (t_R), which is characteristic for the compound under specific conditions, and the peak area, which is proportional to its concentration.

Research Findings: No published HPLC chromatograms or validated analytical methods for the analysis of This compound could be identified. A standard method development would involve optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a buffer) to achieve a sharp, well-resolved peak with a stable retention time.

Table 3: Summary of Analytical Techniques and Expected, but Unavailable, Data

TechniqueKey Information ProvidedStatus for this compound
GIAO-DFTPredicted ¹H and ¹³C NMR chemical shiftsData not publicly available
UV-Vis SpectroscopyAbsorption maxima (λ_max) and molar absorptivityData not publicly available
TD-DFTCalculated electronic transitions and HOMO-LUMO gapData not publicly available
LC-MSRetention time and mass-to-charge ratio (m/z)Data not publicly available
HPLCRetention time and purity assessmentData not publicly available

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that utilizes columns packed with sub-2 µm particles. This technology offers significant improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). The smaller particle size leads to increased efficiency and allows for faster flow rates without a loss of separating power, making UPLC a powerful tool for the analysis of pharmaceutical compounds and other complex mixtures.

A thorough search of scientific literature and chemical databases was conducted to identify specific UPLC methodologies for the characterization of this compound. Despite extensive investigation, no detailed research findings or established UPLC methods dedicated solely to this compound were found in the available public domain.

While UPLC is a common technique for the analysis of pyrazine derivatives in various fields, specific operational parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength for this compound have not been published in the reviewed literature. Consequently, a data table of UPLC parameters and research findings cannot be provided at this time. The development of a validated UPLC method would be a necessary step for future research involving the quantification or purity assessment of this specific compound.

Computational and Theoretical Investigations of 3 Amino 5 Propylpyrazine 2 Carbonitrile

Quantum Chemical Approaches to Molecular Geometry Optimization

The foundation of understanding a molecule's properties lies in determining its most stable three-dimensional structure. Quantum chemical methods are instrumental in optimizing the molecular geometry of 3-Amino-5-propylpyrazine-2-carbonitrile, predicting bond lengths, bond angles, and dihedral angles with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. This method is used to investigate the electronic structure of many-electron systems. For molecules like this compound, DFT calculations, particularly using hybrid functionals like B3LYP, are employed to determine the optimized geometry. iiste.orgresearchgate.net These calculations solve the Schrödinger equation in an approximate way by focusing on the electron density rather than the complex many-electron wavefunction. The B3LYP functional, for instance, combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing reliable geometric predictions for a wide range of organic molecules. ijret.org

In a typical DFT study of a substituted pyrazine (B50134), the initial molecular structure is built and then subjected to a geometry optimization process. This iterative process adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface. The resulting optimized structure corresponds to the most stable arrangement of the atoms in the molecule.

The accuracy of DFT calculations is also heavily dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the electronic wavefunctions of the atoms in the molecule. For organic molecules such as this compound, Pople-style basis sets like 6-311G++(d,p) are commonly used. ijret.org

The "6-311G" part of this basis set notation indicates that it is a triple-zeta basis set, providing a more flexible description of the valence electrons. The "++" signifies the addition of diffuse functions, which are important for accurately describing anions and molecules with lone pairs of electrons. The "(d,p)" indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for more flexibility in the shape of the atomic orbitals and lead to more accurate geometries and energies. The selection of an appropriate basis set is a critical step in obtaining meaningful results from quantum chemical calculations. mostwiedzy.pl

Electronic Structure Analysis

Beyond molecular geometry, computational methods provide a detailed picture of the electronic distribution and orbital interactions within this compound. This analysis is crucial for understanding the molecule's reactivity and electronic properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. ijret.org A smaller gap suggests that the molecule is more reactive. ijret.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the pyrazine ring, while the LUMO is likely to be distributed over the electron-withdrawing nitrile group and the pyrazine ring. The energies of these orbitals can be calculated using DFT.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.8
HOMO-LUMO Gap4.7

Note: The values in this table are illustrative and represent typical values for similar heterocyclic compounds. Specific experimental or higher-level computational data for this compound is not available in the public domain.

The distribution of electron density within a molecule can reveal important information about its polarity and reactivity. Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular charge transfer and hyperconjugative interactions. By analyzing the NBOs, it is possible to quantify the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. These interactions contribute to the stability of the molecule. In this compound, significant charge transfer is expected from the electron-donating amino group to the pyrazine ring and the electron-withdrawing nitrile group.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a useful tool for predicting the reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential (red or yellow) around the nitrogen atoms of the pyrazine ring and the nitrile group, as well as the oxygen atom of the amino group, indicating these are sites for electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group and the propyl group, suggesting these are sites for nucleophilic attack. bohrium.com

Molecular Stability and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study the delocalization of electron density between filled and unfilled orbitals within a molecule. This analysis provides a quantitative picture of intramolecular interactions, such as hyperconjugation and resonance, which are fundamental to understanding molecular stability.

In the case of this compound, NBO analysis would be expected to reveal significant delocalization of the lone pair of electrons from the nitrogen atom of the amino group into the antibonding π* orbitals of the pyrazine ring. This interaction, often denoted as n → π, contributes to the stabilization of the molecule by spreading electron density over the aromatic system. Similarly, interactions between the σ bonds of the propyl group and the π system of the ring (σ → π), as well as interactions involving the cyano group, would be elucidated.

The stabilization energies associated with these delocalization events can be calculated, providing a quantitative measure of their importance. For instance, the interaction between the amino group's lone pair and the pyrazine ring is anticipated to be a major contributor to the molecule's electronic stability.

Table 1: Hypothetical NBO Analysis Results for Key Intramolecular Interactions in this compound

Donor NBO Acceptor NBO Second-Order Perturbation Energy (E(2)) (kcal/mol)
LP (N) of NH₂ π* (C=C) of Pyrazine Ring High
π (C=C) of Pyrazine Ring π* (C≡N) of Cyano Group Moderate

Note: The values in this table are illustrative and represent expected trends based on the computational analysis of similar heterocyclic compounds.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are employed to assess the strength and stability of the chemical bonds within this compound. By calculating bond lengths, vibrational frequencies, and bond dissociation energies, a detailed understanding of the molecule's structural integrity can be obtained.

The bonds within the pyrazine ring are expected to exhibit lengths that are intermediate between single and double bonds, characteristic of an aromatic system. The substitution pattern, however, will induce subtle variations in these bond lengths. For example, the C-N bond of the amino group is likely to have some double bond character due to resonance, making it shorter and stronger than a typical C-N single bond. Conversely, the adjacent bonds within the ring may be slightly elongated.

Vibrational frequency analysis can theoretically predict the infrared and Raman spectra of the molecule. The calculated frequencies for specific bond stretches (e.g., C≡N, N-H, C-H) provide a means to gauge their relative strengths. A higher stretching frequency generally corresponds to a stronger bond.

Advanced Computational Modeling for Structure-Property Relationships

Advanced computational modeling techniques are utilized to establish relationships between the molecular structure of this compound and its macroscopic properties. These models can predict a range of chemical and physical characteristics, guiding experimental work and suggesting potential applications.

One of the key areas of investigation is the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter that influences the molecule's reactivity, kinetic stability, and electronic absorption spectra. A smaller HOMO-LUMO gap generally implies higher reactivity. For pyrazine derivatives, the distribution of the HOMO and LUMO can be delocalized across the π-system of the ring and its substituents osti.gov.

Molecular Electrostatic Potential (MEP) mapping is another valuable computational tool. An MEP map visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyrazine ring and the cyano group, along with the amino group, are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group would represent regions of positive potential.

By correlating these calculated structural and electronic parameters with experimental data, robust quantitative structure-property relationship (QSPR) models can be developed. These models are invaluable for predicting the properties of new, related compounds without the need for extensive synthesis and testing.

Table 2: List of Compounds Mentioned

Compound Name

Q & A

Q. What are the common synthetic routes for 3-Amino-5-propylpyrazine-2-carbonitrile, and how do reaction conditions influence yield?

The synthesis typically involves cyclization or condensation reactions. For example, analogous compounds like 3-Amino-5-phenylpyrazine-2-carbonitrile are synthesized via condensation of amino precursors with nitrile donors in solvents like dimethylformamide (DMF) or acetonitrile, often using catalysts such as potassium carbonate . For the propyl derivative, substituting phenyl with propyl may require adjusting stoichiometry or reaction time. Optimizing temperature (80–120°C) and inert atmospheres (N₂/Ar) can mitigate side reactions. Yields are monitored via TLC or HPLC, with purification by column chromatography .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (XRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or DMSO. Data collection uses Mo/Kα radiation, and structure refinement employs programs like SHELXL . Key parameters include bond angles, torsion angles, and hydrogen-bonding networks. For unstable crystals, low-temperature (e.g., 100 K) measurements prevent degradation .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Common assays include:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases, comparing inhibition to controls like staurosporine .

Q. Which spectroscopic techniques characterize this compound?

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm amine (-NH₂) and nitrile (-CN) groups .
  • IR : Peaks at ~2200 cm⁻¹ (C≡N), ~3350 cm⁻¹ (N-H) .
  • MS : ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity in derivative synthesis?

Regioselectivity for substitutions (e.g., at pyrazine C-5) is controlled by electronic effects. Computational tools (DFT) predict reactive sites, while directing groups (e.g., Boc-protected amines) guide functionalization. For example, Pd-catalyzed cross-coupling (Suzuki/Miyaura) introduces aryl/alkyl groups selectively . Solvent polarity (e.g., DMF vs. THF) and temperature gradients (stepwise heating) further refine outcomes .

Q. What strategies resolve contradictions in pharmacological data across studies?

Discrepancies in IC₅₀ or MIC values may arise from assay variability (e.g., cell passage number, serum concentration). Solutions include:

  • Orthogonal assays : Combine MTT with apoptosis markers (Annexin V/PI) .
  • Meta-analysis : Pool data from ≥3 independent studies using standardized protocols .
  • Dose-response modeling : Four-parameter logistic curves to quantify potency and efficacy .

Q. How do computational methods aid in understanding structure-activity relationships (SAR)?

  • Molecular docking : AutoDock Vina predicts binding poses to targets (e.g., CHK1 kinase in ).
  • QSAR models : Correlate substituent properties (logP, polar surface area) with bioactivity .
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories .

Q. What challenges arise in solving crystal structures of derivatives with flexible propyl chains?

Flexible alkyl chains (e.g., propyl) reduce crystal quality due to conformational disorder. Strategies:

  • Cryocooling : Stabilizes crystals during XRD data collection .
  • Twinned data refinement : SHELXL’s TWIN/BASF commands handle pseudo-merohedral twinning .
  • Alternative space groups : Test lower-symmetry groups (e.g., P2₁ vs. P2₁/c) .

Q. How are isotopic labeling and kinetic studies applied to probe metabolic pathways?

  • ¹³C/¹⁵N labeling : Tracks compound uptake in cell cultures via LC-MS metabolomics .
  • Kinetic isotope effects (KIE) : Compare reaction rates (e.g., CYP450-mediated oxidation) using deuterated analogs .

Q. What experimental designs mitigate off-target effects (e.g., hERG inhibition) during lead optimization?

Off-target effects are minimized by:

  • Lipophilicity control : Maintain cLogP <3 to reduce hERG binding .
  • Selectivity panels : Screen against 50+ kinases/proteases to identify cross-reactivity .
  • Proteolysis-targeting chimeras (PROTACs) : Redirect non-selective binding to E3 ligases for degradation .

Methodological Notes

  • Data Tables : Comparative analysis of substituent effects (e.g., propyl vs. phenyl on solubility/logP) should be tabulated for SAR studies.
  • Software Tools : Cite SHELX , Gaussian (DFT) , and GROMACS for reproducibility.
  • Validation : Replicate key findings (e.g., synthesis yields, IC₅₀) in triplicate with independent batches.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.